molecular formula C26H38O4 B3025983 Chevalone E CAS No. 1315451-94-5

Chevalone E

Numéro de catalogue: B3025983
Numéro CAS: 1315451-94-5
Poids moléculaire: 414.6 g/mol
Clé InChI: PSHUZQHBLAPAMD-KFCOXGNHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Biosynthetic Reactions

Chevalone E originates from a polyketide-diterpenoid hybrid biosynthetic pathway involving coordinated enzymatic actions:

  • Terpene cyclization : Catalyzed by Cle3 terpene cyclase, forming the pentacyclic scaffold .

  • Oxidative modifications :

    • C-20 hydroxylation by P450 monooxygenases (Cle2/Cle4)

    • C-3 dehydrogenation by short-chain dehydrogenase/reductase (SDR) OlcF'

Table 1: Enzymatic Modifications of this compound

EnzymeReactionProduct
Cle2 (P450) C-20 hydroxylationChevalone F (C-20-OH)
Cle4 (P450) C-10/C-12 hydroxylationChevalone O/P
OlcF' (SDR) C-3 oxidation (OH → carbonyl)Chevalone F (C-3=O)

Biocatalytic Derivatization

Heterologous expression in Aspergillus oryzae enables scalable derivatization:

  • Hemiacetal formation : Spontaneous cyclization of C-3 carbonyl and C-20 hydroxyl groups yields chevalone N (10) .

  • Dual P450 activity : Co-expression of Cle2 and Cle4 produces four additional derivatives (Q, R, S, T) .

Table 2: Key Biocatalytic Products

SubstrateEnzyme SystemProductStructural Feature
This compoundOlcF' + Cle2Chevalone N (10)Hemiacetal bridge (A-ring)
This compoundCle4 + OlcF'Chevalone O/PC-10/C-12 hydroxylation
Chevalone OCle2Chevalone S (15)C-20 oxidation + lactonization

Chemical Derivatization

Chemical synthesis expands structural diversity:

  • Lactonization : Treatment of hemiacetal intermediates (e.g., chevalone N) under acidic conditions forms spiro-lactones .

  • Oxidative coupling : Dess-Martin periodinane oxidizes C-3 hydroxyl to carbonyl, enabling further cyclizations .

Reaction Scheme:

  • Hemiacetal → Spiro-lactone :

    Hemiacetal 10 H+Spiro lactone+H2O\text{Hemiacetal 10 }\xrightarrow{\text{H}^+}\text{Spiro lactone}+\text{H}_2\text{O}

    Characterized by NMR and HRESIMS

Bioactivity-Linked Reactivity

Derivatives show enhanced pharmacological effects:

  • Synergy with doxorubicin : Chevalone S (15) and T (16) reduce MDA-MB-231 breast cancer cell viability by 40–60% at 10 μM when combined with DOX .

  • Antiviral potential : this compound inhibits dengue NS5 methyltransferase (−12.0 kcal/mol binding affinity) and NS2B/NS3 protease (−13.5 kcal/mol) .

Analytical Characterization

Critical techniques for reaction validation:

  • NMR : Confirms regioselectivity of hydroxylation (e.g., δ 4.21 ppm for C-20-OH in chevalone N) .

  • HRESIMS : [M + Na]⁺ at m/z 543.2384 (Δ < 2 ppm) for chevalone F .

This synthesis of enzymatic, chemical, and bioactivity data underscores this compound’s versatility as a scaffold for drug discovery. Its reactivity profiles provide a roadmap for targeted derivatization and therapeutic optimization.

Applications De Recherche Scientifique

Antimicrobial Activity

Chevalone E exhibits substantial antimicrobial properties, particularly against resistant bacterial strains. It has been shown to enhance the efficacy of conventional antibiotics, such as oxacillin, against methicillin-resistant Staphylococcus aureus (MRSA). This synergistic effect is crucial in combating antibiotic resistance, a growing concern in medical treatment.

Case Study: Synergistic Effects with Antibiotics

  • Study Reference : A study published in 2022 demonstrated that this compound significantly potentiated the activity of oxacillin against MRSA strains .
  • Findings : The combination treatment resulted in a marked reduction in bacterial load compared to oxacillin alone, highlighting this compound's potential as an adjuvant therapy.

Anticancer Properties

This compound has shown promising results in cancer research, particularly in enhancing the cytotoxicity of chemotherapeutic agents. Its ability to potentiate the effects of doxorubicin has been documented in various cancer cell lines.

Case Study: Enhanced Cytotoxicity

  • Study Reference : Research indicated that this compound increased the cytotoxic effects of doxorubicin on MDA-MB-231 breast cancer cells .
  • Mechanism : The study suggests that this compound may alter cellular pathways that lead to increased apoptosis in cancer cells when used in conjunction with doxorubicin.

Biocatalytic Applications

The biosynthetic pathways of this compound and its derivatives have been explored for potential biocatalytic applications. Genome mining techniques have identified gene clusters responsible for its production, allowing for the development of novel derivatives with enhanced biological activities.

Data Table: Derivatives and Their Activities

DerivativeSource FungiActivity
This compoundAspergillus versicolorAntimicrobial, anticancer
Analog 1Aspergillus oryzaeEnhanced cytotoxicity with DOX
Analog 2Aspergillus versicolorAntiviral properties
  • Study Reference : A study highlighted the successful reconstitution of the biosynthetic pathway for this compound in Aspergillus oryzae, leading to the production of several new analogues with varied bioactivities .

Research Insights

  • The exploration of this compound's biosynthetic pathways can lead to the discovery of new compounds with improved efficacy and reduced toxicity.
  • Understanding the molecular mechanisms behind its synergistic effects with existing drugs could pave the way for innovative treatment strategies against resistant infections and cancers.

Activité Biologique

Chevalone E is a meroditerpenoid compound derived from the fungus Aspergillus versicolor. Its biological activities have garnered significant interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, highlighting its antimicrobial properties, synergistic effects with chemotherapeutic agents, and cytotoxicity against cancer cell lines.

Chemical Structure and Derivation

This compound is characterized by a complex structure that includes a hemiacetal bridge, which can be chemically modified into various analogues. The compound was isolated through genome mining and heterologous expression of specific gene clusters in fungi, enabling the production of this compound and its oxidized derivatives .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has been demonstrated to enhance the efficacy of the antibiotic oxacillin, showing a synergistic effect that could be pivotal in treating resistant bacterial infections .

Table 1: Antimicrobial Activity of this compound

PathogenActivity TypeSynergistic AgentObserved Effect
Methicillin-resistant S. aureusAntimicrobialOxacillinEnhanced inhibition
Gram-positive & Gram-negative bacteriaAntimicrobial-Moderate activity observed
Candida albicansAntifungal-Limited effectiveness

Cytotoxicity Against Cancer Cell Lines

Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines, particularly MDA-MB-231 breast cancer cells. When combined with doxorubicin, a standard chemotherapeutic agent, this compound exhibited a synergistic effect that significantly reduced cell viability compared to either agent alone .

Table 2: Cytotoxic Effects of this compound on Cancer Cells

Cell LineTreatmentCell Viability (%)Synergy Index (CI)
MDA-MB-231This compound + Doxorubicin38 ± 5< 1 (Synergistic)
A549This compound + Doxorubicin45 ± 7< 1 (Synergistic)
Other Tumor CellsThis compound alone> 70N/A

The mechanism behind the biological activities of this compound involves its interaction with cellular pathways that regulate apoptosis and cell proliferation. The compound's ability to enhance the cytotoxic effects of doxorubicin suggests it may interfere with drug resistance mechanisms commonly found in cancer cells .

Case Studies

A recent study evaluated the combination therapy of this compound and doxorubicin in vitro. The results indicated that this combination not only reduced cell viability but also induced apoptosis more effectively than either treatment alone. This finding suggests potential for further clinical exploration in combination therapies for resistant cancers .

Propriétés

IUPAC Name

(1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-15-13-17(27)16-14-20-25(5)10-7-18-23(2,3)21(28)9-11-24(18,4)19(25)8-12-26(20,6)30-22(16)29-15/h13,18-21,28H,7-12,14H2,1-6H3/t18-,19+,20-,21-,24-,25+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHUZQHBLAPAMD-KFCOXGNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chevalone E
Reactant of Route 2
Chevalone E
Reactant of Route 3
Chevalone E
Reactant of Route 4
Chevalone E
Reactant of Route 5
Chevalone E
Reactant of Route 6
Chevalone E

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.